High-Resolution NMR Spectral Analysis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate: A Technical Guide for Structural Elucidation
High-Resolution NMR Spectral Analysis of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate: A Technical Guide for Structural Elucidation
Executive Summary
Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CAS: 55356-46-2)[1] is a highly versatile β -keto ester utilized extensively in medicinal chemistry and drug development. The molecule features two critical pharmacophores: a morpholine ring, which acts as a hydrogen bond acceptor and enhances aqueous solubility, and a β -keto ester backbone, which serves as a bifunctional electrophile for the synthesis of complex heterocycles (e.g., pyrazoles, pyrimidines).
For researchers synthesizing this intermediate, precise structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This guide provides an in-depth, predictive analysis of the 1 H and 13 C NMR spectral data, grounded in established chemical shift additivity rules and empirical data of analogous compounds[2]. Furthermore, it establishes a self-validating experimental protocol to ensure uncompromising data integrity.
Structural Deconstruction & Electronic Causality
To accurately interpret the NMR spectra of this compound, one must understand the opposing electronic effects governing its spin systems. The molecule can be fragmented into three interacting domains:
-
The Morpholine Ring (+M Effect): The nitrogen atom of the morpholine ring is directly conjugated with the phenyl system. Its lone pair donates electron density into the aromatic ring via a strong positive mesomeric (+M) effect. This significantly shields the ortho carbons and protons, shifting their resonances upfield[3].
-
The β -Keto Ester Core (-M Effect): The ketone carbonyl is a strong electron-withdrawing group. It exerts a negative mesomeric (-M) effect on the phenyl ring, deshielding the adjacent ortho protons and shifting them downfield[3]. Additionally, the methylene bridge (-CH 2 -) is flanked by two carbonyls, resulting in a highly deshielded aliphatic singlet.
-
Keto-Enol Tautomerism: While β -keto esters can exist as a tautomeric mixture, aryl-substituted β -keto esters predominantly favor the keto form (>90%) in non-polar solvents like CDCl 3 [3]. The data provided below reflects this dominant keto tautomer.
Structural fragmentation and corresponding NMR spin-system mapping.
Quantitative Spectral Data
The following tables summarize the theoretical chemical shifts ( δ ), multiplicities, and integrations for the compound, assuming acquisition in CDCl 3 at 298 K.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment & Causality |
| 1.25 | Triplet (t) | 7.1 | 3H | -OCH 2 CH 3 : Standard ethyl ester methyl group. |
| 3.33 | Multiplet (m) | - | 4H | Morpholine N-CH 2 - : Shielded relative to the O-CH 2 due to lower electronegativity of nitrogen[2]. |
| 3.85 | Multiplet (m) | - | 4H | Morpholine O-CH 2 - : Deshielded by the adjacent oxygen atom. |
| 3.93 | Singlet (s) | - | 2H | -CO-CH 2 -CO- : Highly deshielded by two adjacent carbonyl groups. |
| 4.20 | Quartet (q) | 7.1 | 2H | -OCH 2 CH 3 : Deshielded by the ester oxygen. |
| 6.87 | Doublet (d) | 9.0 | 2H | Phenyl H-3', H-5' : Strongly shielded by the +M effect of the morpholine nitrogen[3]. |
| 7.88 | Doublet (d) | 9.0 | 2H | Phenyl H-2', H-6' : Deshielded by the -M effect of the ketone carbonyl, completing the A 2 B 2 system. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment & Causality |
| 14.1 | Primary (CH 3 ) | -OCH 2 CH 3 : Aliphatic methyl carbon. |
| 45.8 | Secondary (CH 2 ) | -CO-CH 2 -CO- : α -carbon situated between two carbonyls. |
| 47.5 | Secondary (CH 2 ) | Morpholine N-CH 2 - : Adjacent to nitrogen. |
| 61.3 | Secondary (CH 2 ) | -OCH 2 CH 3 : Deshielded by ester oxygen. |
| 66.6 | Secondary (CH 2 ) | Morpholine O-CH 2 - : Deshielded by ether oxygen[2]. |
| 113.4 | Tertiary (CH) | Phenyl C-3', C-5' : Shielded ortho carbons due to nitrogen lone pair resonance. |
| 126.5 | Quaternary (C) | Phenyl C-1' : Ipso carbon attached to the ketone carbonyl. |
| 130.8 | Tertiary (CH) | Phenyl C-2', C-6' : Deshielded ortho carbons adjacent to the ketone. |
| 154.2 | Quaternary (C) | Phenyl C-4' : Ipso carbon attached to morpholine; heavily deshielded by electronegative N[2]. |
| 167.5 | Quaternary (C) | Ester C=O : Typical ester carbonyl resonance. |
| 190.2 | Quaternary (C) | Ketone C=O : Slightly shielded compared to unsubstituted benzoylacetates due to the +M effect of the para-morpholino group propagating through the ring[2]. |
Experimental Methodology: A Self-Validating Protocol
To guarantee the trustworthiness of the spectral data, researchers must employ a self-validating acquisition protocol. The following step-by-step workflow ensures that integration is quantitative and chemical shifts are absolute.
Step-by-Step Acquisition Protocol
-
Sample Preparation (Internal Referencing): Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS). The TMS acts as an internal standard, fixing the 0.00 ppm reference point to prevent shift drift[3].
-
Probe Tuning and Matching: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Manually or automatically tune the probe to the exact Larmor frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz). Causality: Perfect tuning maximizes signal transfer and ensures quantitative reliability across the frequency sweep.
-
Gradient Shimming & Line-Shape Validation: Execute a gradient shimming protocol (e.g., TopShim). Validation Check: Measure the full-width at half-maximum (FWHM) of the TMS peak. It must be < 0.5 Hz. Poor shimming will artificially broaden the β -keto methylene singlet, leading to integration errors.
-
1 H NMR Acquisition (zg30):
-
Pulse Sequence: standard 30-degree pulse.
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality: To achieve quantitative integration, D1 must be ≥5×T1 of the slowest relaxing proton.
-
Scans (NS): 16.
-
-
13 C NMR Acquisition (zgpg30):
-
Pulse Sequence: Proton-decoupled sequence utilizing WALTZ-16 decoupling.
-
Relaxation Delay (D1): 2.0 seconds.
-
Scans (NS): 1024–2048. Validation Check: Ensure the Signal-to-Noise (S/N) ratio of the quaternary carbon at 126.5 ppm is > 250:1 before halting acquisition.
-
-
Data Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Phase the spectra manually, apply a polynomial baseline correction, and calibrate the chemical shift axis to TMS (0.00 ppm).
Self-validating experimental workflow for quantitative NMR acquisition.
References
-
PubChem. (n.d.). Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate (CID 22142519). National Center for Biotechnology Information.[Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link][2]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[Link][3]
